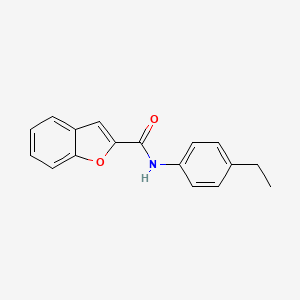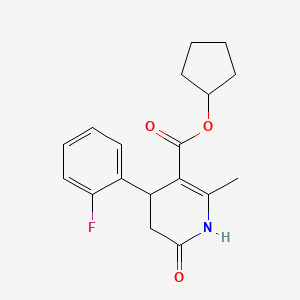![molecular formula C17H23N5O3 B5507274 2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,2,4-triazole and morpholine derivatives often involves multi-step reactions starting from basic aryl or alkyl halides, esters, or acids. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share a similar structural motif, includes steps like esterification, conversion to hydrazides, and subsequent cyclization to form the desired heterocyclic core. This process is usually facilitated by catalysts such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of the 1,2,4-triazole ring, which is known for its versatile pharmacophore due to the nitrogen atoms' electronic properties. NMR and IR spectroscopy, along with mass spectrometry, are commonly employed techniques for structural elucidation. These methods provide detailed information on the molecular framework and substitution patterns essential for understanding the compound's chemical behavior (Panchal & Patel, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the triazole ring or the morpholine moiety, allowing for further functionalization or participation in bioactive interactions. Their reactivity with amines, aldehydes, and hydrazines can lead to a variety of derivatives with potential pharmacological activities. The presence of substituents on the triazole ring or the morpholine nitrogen can significantly influence these reactions, offering a pathway to diverse chemical entities (Mustafa et al., 1964).
科学的研究の応用
Pharmacological Potential
Compounds with 1,2,4-triazole and morpholine structures have been widely investigated for their pharmacological properties. For instance, triazole derivatives have shown promising results as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001). Similarly, morpholine derivatives have been identified as potent antifungal agents, particularly against Candida species, suggesting their utility in developing new antifungal therapies (Bardiot et al., 2015).
Antimicrobial Activity
Research on derivatives of oxazoline and triazole has revealed significant antimicrobial properties. For example, 1,3,4-oxadiazole compounds, structurally similar to the triazole moiety, have demonstrated activity against various microbial species, highlighting their potential as a basis for new antimicrobial agents (Gul et al., 2017).
Anticancer Properties
The incorporation of morpholine and triazole structures into compounds has also been explored for anticancer applications. A study described the synthesis and characterization of a quinazolinone-based derivative, showcasing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy (Riadi et al., 2021).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides, which share structural features with the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research indicates the potential of such compounds in the development of new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).
特性
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-14-19-22(15-5-3-2-4-6-15)17(24)21(14)13-16(23)18-7-8-20-9-11-25-12-10-20/h2-6H,7-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSCBQVVFTPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)
![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)